4-(4-bromophenyl)-3,6-dihydro-2H-pyran
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Overview
Description
4-(4-bromophenyl)-3,6-dihydro-2H-pyran: is an organic compound that features a bromophenyl group attached to a dihydropyran ring
Mechanism of Action
Target of Action
Related compounds such as pyrazoline derivatives have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, pyrazoline derivatives have been found to affect the activity of AchE, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .
Result of Action
Related compounds have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)-3,6-dihydro-2H-pyran typically involves the reaction of 4-bromobenzaldehyde with dihydropyran in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethyl sulfoxide, elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: 4-(4-bromophenyl)-3,6-dihydro-2H-pyran is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions between bromophenyl groups and biological macromolecules, such as proteins and nucleic acids. It can also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its bromophenyl group can interact with specific biological targets, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and structural features make it suitable for various industrial applications.
Comparison with Similar Compounds
- 4-(4-chlorophenyl)-3,6-dihydro-2H-pyran
- 4-(4-fluorophenyl)-3,6-dihydro-2H-pyran
- 4-(4-methylphenyl)-3,6-dihydro-2H-pyran
Comparison: Compared to its analogs, 4-(4-bromophenyl)-3,6-dihydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-bromophenyl)-3,6-dihydro-2H-pyran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXESULAHCHRLFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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